
trans-3-Fluorocyclopentanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3-Fluorocyclopentanamine hydrochloride: is a chemical compound with the molecular formula C5H11ClFN. It is a fluorinated cyclopentanamine derivative, where the fluorine atom is positioned on the third carbon of the cyclopentane ring in a trans configuration relative to the amine group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Fluorocyclopentanamine hydrochloride typically involves the fluorination of cyclopentanamine followed by the formation of the hydrochloride salt. One common synthetic route is the nucleophilic substitution reaction, where a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is used to introduce the fluorine atom into the cyclopentanamine molecule. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale fluorination reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and the implementation of safety protocols are crucial to handle the reactive fluorinating agents and to manage the exothermic nature of the reactions.
化学反应分析
trans-3-Fluorocyclopentanamine hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form trans-3-Fluorocyclopentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: : Reduction reactions can convert the compound to trans-3-Fluorocyclopentanol using reducing agents such as lithium aluminum hydride (LiAlH4) .
Substitution: : Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, depending on the choice of nucleophile and reaction conditions.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO3) in acidic medium, potassium permanganate (KMnO4) in alkaline medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether solvent.
Substitution: : Various nucleophiles such as alkyl halides, amines, or alcohols under different reaction conditions.
Major Products Formed
Oxidation: : trans-3-Fluorocyclopentanone
Reduction: : trans-3-Fluorocyclopentanol
Substitution: : Various derivatives depending on the nucleophile used
科学研究应用
trans-3-Fluorocyclopentanamine hydrochloride: has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with various biomolecules.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Employed in the development of new materials and chemical processes.
作用机制
The mechanism by which trans-3-Fluorocyclopentanamine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
相似化合物的比较
trans-3-Fluorocyclopentanamine hydrochloride: can be compared with other fluorinated cyclopentanamines, such as 3-Fluorocyclopentanamine and trans-2-Fluorocyclopentanamine hydrochloride . The presence of the fluorine atom in different positions and configurations can lead to variations in chemical reactivity, biological activity, and physical properties. The uniqueness of This compound lies in its specific structural arrangement and the resulting effects on its behavior in chemical reactions and biological systems.
List of Similar Compounds
3-Fluorocyclopentanamine
trans-2-Fluorocyclopentanamine hydrochloride
cis-3-Fluorocyclopentanamine hydrochloride
属性
IUPAC Name |
(1R,3R)-3-fluorocyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFFVXDWLQQNEH-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;cyclohexylazanium](/img/structure/B8045929.png)
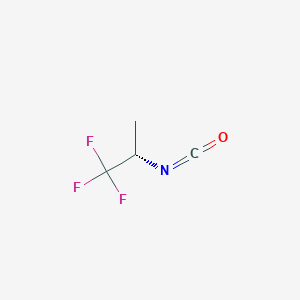
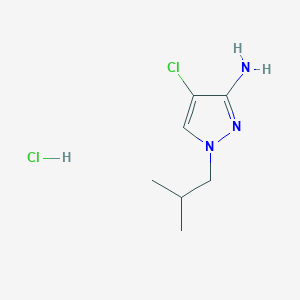
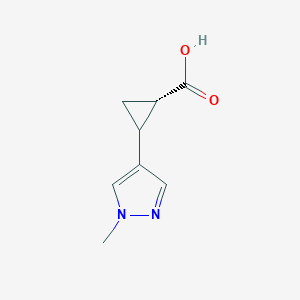
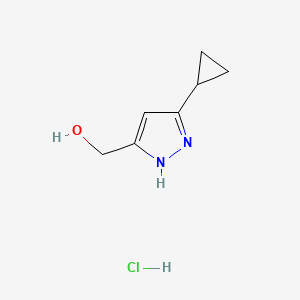
![(1S,5R)-3-thia-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride](/img/structure/B8045964.png)


![3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B8046004.png)

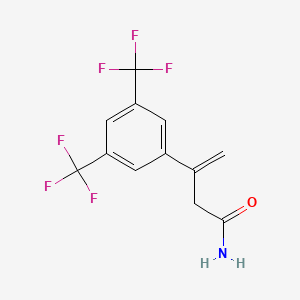
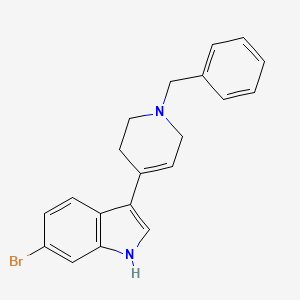
![6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B8046016.png)
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-6-carbonitrile](/img/structure/B8046022.png)
